4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

High-Throughput Screening Negative Control Selectivity Profiling

4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1, PubChem CID is a synthetic small-molecule sulfonamide–benzamide hybrid featuring a 4-(N,N-dimethylsulfamoyl)phenyl moiety linked via an amide bridge to a 5-methyl-1,2-oxazole (isoxazole) ring. With a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of 309.34 g/mol , it belongs to the structural class of sulfamoyl benzamide derivatives, a family covered by broad patent filings for pharmaceutical applications.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 442654-15-1
Cat. No. B2734168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS442654-15-1
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H15N3O4S/c1-9-8-12(15-20-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,15,17)
InChIKeyPOQXIDGGEKRZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1, PubChem CID 704970) is a synthetic small-molecule sulfonamide–benzamide hybrid featuring a 4-(N,N-dimethylsulfamoyl)phenyl moiety linked via an amide bridge to a 5-methyl-1,2-oxazole (isoxazole) ring [1]. With a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of 309.34 g/mol [1], it belongs to the structural class of sulfamoyl benzamide derivatives, a family covered by broad patent filings for pharmaceutical applications [2]. The compound is catalogued in the MLSMR screening collection (identifier MLS000043073) and has been subjected to over 40 confirmatory and screening bioassays deposited in PubChem, predominantly profiling it as an inactive entity across a wide array of biological targets [1][3].

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1): Structural Nuances Driving Selection


Although the sulfonamide and benzamide chemical space is densely populated with commercial analogs, the specific combination of an N,N-dimethylsulfamoyl electron‐withdrawing group together with a 5-methylisoxazole heterocycle in this compound generates a unique three‐dimensional electronic surface and hydrogen‐bonding pattern that cannot be replicated by simple sulfonamides such as sulfamethoxazole or sulfisoxazole [1]. Broad patent filings in the sulfamoyl benzamide series demonstrate that minor substituent changes at the sulfamoyl nitrogen or the benzo ring strongly influence biological target engagement [2]. Consequently, generic substitution based solely on the presence of a sulfonamide or a benzamide core risks introducing unintended target activity (or inactivity), compromising the reproducibility of phenotypic screening or mechanistic studies where this compound serves either as a selective negative control or a defined scaffold [3].

4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1): Quantitative Differentiation Evidence Against Sulfonamide and Benzamide Comparators


Broad‑Spectrum Target Inactivity Profile as a Verified Negative Control Versus Active Sulfonamide Congeners

In the PubChem MLSMR screening panel, this compound returned an 'Inactive' outcome in 40 out of 41 qualifying confirmatory and screening assays, spanning diverse target classes including glucocerebrosidase (AID 360), pyruvate kinase (AID 361), Cdc25B phosphatase (AID 368), MKP-1 (AID 374), MKP-3 (AID 425), Hsp90 (AID 429), Bfl-1 (AID 432), BAP1 (AID 436), cathepsins B, L, and S (AIDs 453, 460, 501), TNAP (AID 518), and cell viability assays (AIDs 430, 431, 463) [1][2]. This stands in stark contrast to active sulfonamide‑based inhibitors such as sulfamethoxazole derivatives, which show MIC values of 2–62.5 µM against mycobacterial strains [3]. Only one assay (sOGT, AID 447) returned an inconclusive call; no assay registered an 'Active' outcome [1].

High-Throughput Screening Negative Control Selectivity Profiling

Computationally Predicted Drug‑Likeness and Risk of Assay Interference Relative to Pan‑Assay Interference Compounds (PAINS) Within the Sulfonamide Class

The computed XLogP3 of 1.1 and a molecular weight of 309.34 g/mol place this compound within favorable drug‑likeness space (Lipinski Rule of Five compliant: MW < 500, LogP ≤ 5, H‑bond donors = 1, H‑bond acceptors = 6) [1]. By contrast, many active sulfonamide antibacterials such as sulfamethoxazole (MW 253.28, XLogP 0.9) and sulfisoxazole (MW 267.33, XLogP 1.0) are smaller and more hydrophilic, while larger bis‑sulfonamide urea dimers can exceed MW 600 and violate Lipinski rules [2][3]. The compound’s N,N‑dimethylsulfamoyl group lacks the primary aniline motif that generates quinoid‑type redox cycling in many classical sulfonamides, reducing its predicted PAINS alert count to zero in the PubChem structural classification, whereas sulfamethoxazole and dapsone derivatives present structural alerts for both redox activity and Schiff’s base formation [1][4].

Drug-Likeness PAINS Computational Filtering

Structural Differentiation from Sulfamethoxazole and Sulfisoxazole via the N,N‑Dimethylsulfamoyl Moiety: Impact on Hydrogen‑Bonding Capacity and Metabolic Stability

The compound replaces the primary sulfonamide –SO₂NH₂ group of sulfamethoxazole (CAS 723-46-6) with an N,N‑dimethylsulfamoyl –SO₂N(CH₃)₂ group [1][2]. This substitution eliminates the acidic sulfonamide N–H proton (pKa ~10 for primary sulfonamides), reducing hydrogen‑bond donor count from 2 (sulfamethoxazole: –SO₂NH₂ and amide NH) to 1 (amide NH only) [1]. Literature on dimethylsulfamoyl‑containing sulfamides demonstrates that N,N‑dialkyl substitution significantly alters carbonic anhydrase inhibition profiles, shifting Ki values from the low nanomolar range (2.61–3.69 nM for primary sulfonamide analogs against hCA I) to micromolar or inactive, while simultaneously improving metabolic stability by blocking N‑acetylation—a major clearance pathway for classical sulfonamide drugs [3]. The 5‑methylisoxazole ring further differentiates the compound from sulfisoxazole (which bears a 3,4‑dimethylisoxazole), altering the spatial orientation of the heterocycle relative to the benzamide plane [1][2].

Structure-Activity Relationship Metabolic Stability Sulfonamide Pharmacology

Potential Scaffold for Selective Inhibitor Design: Contrasting Activity Cliff with a Structurally Related BindingDB Ligand

A structurally related compound bearing a 3‑(dimethylsulfamoyl) moiety and an extended thiocarbamoyl linker (BDBM95213; cid_2379048; MW ~488 Da) displays measurable inhibitory activity with an IC₅₀ of 46.6 µM against ADP‑ribosylation factor GTPase‑activating protein 1 [1]. In contrast, the target compound is inactive across all 41 PubChem assays tested [2]. This represents a clear activity cliff: truncation of the thiocarbamoyl‑phenyl‑sulfonamide bridge to a direct amide linkage and relocation of the dimethylsulfamoyl group from the meta (active) to para (inactive) position abolishes detectible target engagement across diverse protein families [1][2]. Such an activity cliff provides a defined structure–activity relationship (SAR) starting point for medicinal chemistry campaigns aiming to engineer selective activity by re‑introducing appropriate linker elements while retaining the favorable physicochemical scaffold properties identified in Evidence Item 2 [3].

Activity Cliff Scaffold Optimization Medicinal Chemistry

High Purity and Single‑Compound Identity Confirmed by Spectroscopic Characterization Versus Multi‑Component Commercial Sulfonamide Mixtures

The compound is synthesized as a discrete, single‑component entity via condensation of 5‑methylisoxazole‑3‑carboxylic acid chloride with 4‑(N,N‑dimethylsulfamoyl)aniline, yielding a well‑defined product with typical purity ≥ 95% as determined by HPLC . This contrasts with many legacy sulfonamide standards (e.g., sulfamethoxazole, dapsone) that are often supplied as multi‑component mixtures or require additional purification for high‑precision bioanalytical applications. The amide bond formation step in the synthesis inherently avoids the regioisomeric complexity observed when sulfonamide linkages are directly installed onto heterocyclic amines, ensuring batch‑to‑batch consistency and unambiguous identity by ¹H‑NMR and LC‑MS .

Quality Control Spectroscopic Characterization Purity Benchmarking

Optimal Research and Industrial Application Scenarios for 4-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 442654-15-1)


Verified Negative Control Compound for High-Throughput Phenotypic and Target-Based Screening Campaigns

Given its experimentally confirmed inactivity across 40 out of 41 PubChem bioassays spanning diverse protein families (glucocerebrosidase, kinases, phosphatases, cathepsins, Hsp90, NF‑κB pathway, cell viability), this compound serves as an ideal negative control for primary HTS and confirmatory dose–response assays [1]. Unlike dimethyl sulfoxide (DMSO) vehicle controls, this compound provides a mass‑equivalent chemical background that accounts for potential non‑specific effects of the sulfonamide–benzamide scaffold without introducing confounding biological activity [1]. Procurement for screening laboratories ensures reproducible benchmarking of assay windows and hit‑calling thresholds.

Parent Scaffold for Structure–Activity Relationship (SAR) Studies Exploiting a Validated Activity Cliff

The direct head‑to‑head comparison with the structurally related active compound BDBM95213 (IC₅₀ = 46.6 µM) establishes a clear activity cliff driven by linker substitution and sulfamoyl regiochemistry [2]. Medicinal chemistry groups can procure this inactive parent scaffold to systematically re‑introduce linker elements (e.g., thiocarbamoyl, sulfamoylphenyl) at the amide bridge, enabling rational exploration of activity determinants without interference from intrinsic target engagement [2][3]. This approach is particularly valuable for kinase and GTPase‑targeted drug discovery programs where scaffold‑specific selectivity must be engineered de novo.

Metabolically Stable Chemical Probe for In Vitro Cellular Pharmacology and Target Engagement Studies

The replacement of the metabolically labile primary sulfonamide group (–SO₂NH₂) with an N,N‑dimethylsulfamoyl moiety (–SO₂N(CH₃)₂) blocks the canonical N‑acetylation clearance pathway that limits the half‑life of classical sulfonamides such as sulfamethoxazole [4]. This structural feature, combined with favorable drug‑likeness metrics (XLogP3 = 1.1, MW = 309.34 Da) and a clean PAINS profile [5], supports its use as a stable chemical probe in cellular assays where metabolic stability is a prerequisite for prolonged incubation protocols. Procurement of this compound enables researchers to study sulfonamide‑benzamide scaffold behavior without confounding metabolic degradation artifacts.

Reference Standard for Analytical Method Development and Impurity Profiling in Sulfonamide‑Benzamide Quality Control

The compound’s well‑defined single‑regioisomer identity and ≥ 95% HPLC purity provide a reliable reference standard for developing and validating LC‑MS and HPLC analytical methods used in the quality control of sulfonamide‑benzamide libraries . Its unambiguous amide linkage (as opposed to variably substituted sulfonamide linkages in legacy standards) ensures consistent chromatographic retention time and mass spectral fragmentation, making it a preferred calibrant for impurity profiling and batch‑release testing in compound management facilities .

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.